Bicyclo[2.2.1]heptane-2,6-diamine
Description
Significance of Bridged Polycyclic Scaffolds in Advanced Organic Synthesis
Bridged polycyclic scaffolds, such as the bicyclo[2.2.1]heptane system, are of paramount importance in advanced organic synthesis. Their rigid frameworks provide a level of conformational constraint that is highly desirable in the design of new therapeutic agents and materials. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net In drug discovery, these scaffolds are often used as bioisosteres for common functional groups like aryl rings, offering improved physicochemical properties. researchgate.net
The synthesis of diverse and complex molecular scaffolds, particularly those that are rich in sp³-hybridized carbons and possess three-dimensional structures, is a continuing challenge in organic chemistry. whiterose.ac.ukbohrium.com Unified synthetic approaches are being developed to create a wide variety of these scaffolds, including those containing bridged ring systems with nitrogen atoms. whiterose.ac.ukbohrium.comrsc.org These methods often involve strategic C-H activation and cyclization reactions to build molecular complexity efficiently. whiterose.ac.ukbohrium.com The resulting scaffolds are often novel and exhibit significant shape diversity compared to more traditional, flatter molecules. bohrium.com
Overview of Diamine Functionalities in Catalysis and Materials Science
Diamine functionalities are crucial in the fields of catalysis and materials science. In catalysis, chiral diamines are widely employed as ligands for metal-based catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. acs.orgrsc.org They are also used as organocatalysts, where the two amine groups can act cooperatively to promote chemical reactions. acs.org For instance, in Mannich reactions, one amine can form an enamine intermediate while the other interacts with the electrophile. acs.org The 1,2-diamine motif is particularly prevalent in ligands for a wide range of asymmetric transformations. acs.org
In materials science, diamines are fundamental monomers for the synthesis of polymers such as polyamides and polyimides. nih.gov The properties of these materials, including their thermal stability and mechanical strength, can be tailored by the choice of the diamine monomer. The rigid structure of bicyclic diamines can impart enhanced thermal and mechanical properties to the resulting polymers. There is also a growing interest in producing diamines from renewable resources to create more sustainable, bio-based plastics. nih.gov
Current Research Landscape of Bicyclo[2.2.1]heptane Derivatives with Diamine Moieties
The research landscape for bicyclo[2.2.1]heptane derivatives with diamine moieties is active, with a focus on synthesizing new derivatives and exploring their applications. For example, derivatives of 7-azabicyclo[2.2.1]heptane containing a 1,2-diamine functionality have been synthesized and evaluated as glycosidase inhibitors and as rigid scaffolds for peptide analogues. nih.govacs.org The synthesis of these constrained bicyclic 1,2-diamines often starts from readily available precursors and involves multiple steps of functionalization and purification. nih.govacs.org
The unsubstituted parent ring system, 2,5-diazabicyclo[2.2.1]heptane, which is a structural isomer of the titular compound, has been studied for its use as a rigid counterpart to the more flexible piperazine (B1678402) ring in pharmacologically active compounds. researchgate.netiucr.org Research in this area includes the development of synthetic routes to these novel bicyclic systems and the characterization of their structures. researchgate.netiucr.orgacs.org
While specific research on Bicyclo[2.2.1]heptane-2,6-diamine is less abundant in readily available literature compared to its isomers, the general interest in bicyclic diamines suggests its potential as a valuable, yet underexplored, chemical entity. The synthesis of such compounds can be challenging, often requiring multi-step sequences starting from bicyclic ketones. acs.org
Contextualizing this compound within Bicyclic Nitrogen Heterocycles
This compound is part of a larger family of bicyclic nitrogen heterocycles, which are compounds containing a bicyclic ring structure with at least one nitrogen atom. These compounds are of significant interest due to their presence in a number of FDA-approved drugs. researchgate.netbohrium.com The rigid framework of these molecules provides a well-defined three-dimensional structure that can be exploited in drug design to achieve high affinity and selectivity for biological targets.
The synthesis of diverse bridged nitrogen-containing ring systems is a key area of research. whiterose.ac.uk Strategies often focus on creating novel scaffolds that expand the currently available chemical space. whiterose.ac.ukbohrium.com The 2,5-diazabicyclo[2.2.1]heptane scaffold, for instance, is incorporated into a variety of compounds with pharmacological and catalytic applications. researchgate.netiucr.org The study of these and other bicyclic nitrogen heterocycles provides a broader context for understanding the potential applications and synthetic challenges associated with this compound.
Interactive Data Table
| Property | Value | Source |
| Molecular Formula | C7H14N2 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 247933-34-2 | chem960.com |
| Exact Mass | 126.11582 g/mol | chem960.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
247933-34-2 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,6-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)7(9)3-4/h4-7H,1-3,8-9H2 |
InChI Key |
VMQNOUCSRQVOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C(C2)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2,6 Diamine and Its Stereoisomers
Retrosynthetic Analysis of the Bicyclo[2.2.1]heptane-2,6-diamine Core Structure
A retrosynthetic analysis of this compound identifies several key disconnections that form the basis of common synthetic strategies. The most straightforward approach involves disconnecting the carbon-nitrogen bonds of the two amino groups. This leads back to precursor molecules such as Bicyclo[2.2.1]heptane-2,6-dione or Bicyclo[2.2.1]heptane-2,6-dicarbonitrile. These precursors retain the core bicyclic structure and require subsequent functional group transformations—reductive amination for the dione (B5365651) or reduction for the dinitrile—to yield the target diamine.
A more fundamental disconnection breaks down the bicyclic skeleton itself. The Bicyclo[2.2.1]heptane core is classically formed via a [4+2] cycloaddition, or Diels-Alder reaction. This retrosynthetic step deconstructs the molecule into a diene, typically cyclopentadiene (B3395910), and a dienophile. The dienophile must contain the necessary functionalities, or precursors to them, that will ultimately become the 2- and 6-amino groups on the final product. This approach allows for the construction of the rigid framework and the introduction of desired stereochemistry in a highly controlled manner.
Direct Amination Approaches to the Bicyclo[2.2.1]heptane Skeleton
Direct amination methods focus on introducing the amine functionalities onto a pre-existing Bicyclo[2.2.1]heptane framework that already contains suitable precursor functional groups at the 2- and 6-positions.
The catalytic hydrogenation of Bicyclo[2.2.1]heptane-2,6-dicarbonitrile represents a viable route to this compound. This process involves the reduction of the two nitrile groups to primary amine groups. google.com The starting dinitriles, which can be synthesized by methods such as the addition of hydrogen cyanide to appropriate norbornene precursors, are available as a mixture of stereoisomers, and any of these can serve as the starting material. google.com
The hydrogenation is typically carried out in the presence of a metal catalyst, such as cobalt or nickel, often in the form of Raney catalysts. google.com The reaction conditions, including temperature, pressure, and solvent, are critical for achieving high yields and minimizing side reactions. For instance, processes for hydrogenating dinitriles to diamines have been developed using iron oxide-derived catalysts, which are activated with hydrogen. wipo.intgoogle.comwipo.int The presence of water during the hydrogenation has been shown to be beneficial for catalyst life. google.com Research has demonstrated that with a Raney cobalt catalyst, the conversion of norbornane (B1196662) dicarbonitriles can reach 100%, with yields of the corresponding diamines exceeding 93%. google.com Furthermore, these catalysts have shown excellent stability, allowing for repeated use without significant loss of activity. google.com
| Catalyst System | Starting Material | Product Yield | Conversion | Notes |
| Raney Cobalt | Norbornane dicarbonitriles | 93.8% | 100% | Catalyst was reused 20 times with yield remaining at 93.5%. google.com |
| Raney Cobalt (containing chromium) | Norbornane dicarbonitriles | 94.6% | 100% | After 20 cycles, yield was 93.3%. google.com |
| Raney Cobalt (containing manganese) | Norbornane dicarbonitriles | 94.1% | 100% | After 20 cycles, yield was 93.9%. google.com |
This table presents data on the catalytic hydrogenation of norbornane dicarbonitriles to produce norbornane dimethylene amines.
Reductive amination offers an alternative pathway, starting from a diketone precursor, Bicyclo[2.2.1]heptane-2,6-dione. This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine, which is then reduced in situ to the desired amine. thieme-connect.de
For the synthesis of bicyclic diamines, this method allows for stereochemical control. For example, the synthesis of the related endo,endo-2,5-diaminonorbornane (DIANANE) utilizes an endo-selective reductive amination of norbornane-2,5-dione with benzylamine (B48309). nih.gov This selectivity is influenced by the steric and electronic properties of the rigid bicyclic framework. The reaction is typically carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.gov High-pressure hydrogenation can also be employed to overcome kinetic barriers associated with the rigid structure. Following the reductive amination with a protecting group like benzylamine, a final deprotection step, such as hydrogenolytic debenzylation, is required to yield the free diamine. nih.gov
Multi-Step Synthesis from Norbornane-Derived Precursors
These synthetic routes build the target molecule from simpler, often commercially available, norbornane derivatives through a sequence of reactions that construct the core and then install the required functional groups.
The Diels-Alder reaction is a cornerstone for the synthesis of the Bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition reaction, most commonly between cyclopentadiene (the diene) and a substituted alkene (the dienophile), efficiently creates the characteristic bridged bicyclic structure. rsc.orgresearchgate.net The stereochemistry of the final product can be influenced by the choice of dienophile and reaction conditions.
To synthesize this compound, the dienophile would need to possess functional groups that can be converted into amines. While a direct cycloaddition to form a 2,6-diamine precursor is not commonly cited, the principle is well-established for creating a variety of substituted norbornanes. ontosight.aigoogle.com For instance, organocatalytic formal [4+2] cycloaddition reactions have been developed to access functionalized Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org This demonstrates the power of cycloaddition to generate the core structure, which can then undergo further transformations.
Once the Bicyclo[2.2.1]heptane core is established, a series of functional group interconversions can be employed to arrive at the 2,6-diamine. A practical, multi-step synthesis for the related C₂-symmetric chiral diamine, endo,endo-2,5-diaminonorbornane, highlights this approach. nih.gov The synthesis starts from norbornadiene and proceeds through four key steps without chromatographic purification:
Hayashi-hydrosilylation/Tamao-Fleming oxidation: This sequence converts norbornadiene into norbornane-2,5-dione.
Oxidation: Further oxidation ensures the formation of the diketone.
endo-selective reductive amination: The diketone is treated with benzylamine to form the dibenzylated diamine.
This sequence exemplifies how a combination of reactions, including oxidation and reductive amination, can effectively transform a simple norbornane precursor into a complex diamine with high stereochemical purity. Similar strategies, starting with appropriately substituted norbornane derivatives, could be adapted for the synthesis of this compound and its various stereoisomers.
| Step | Reaction | Reagents/Conditions | Outcome |
| 1 | Hayashi-hydrosilylation/Tamao-Fleming oxidation | Pd-MOP catalyst, then H₂O₂ (Urea clathrate) | Norbornadiene to Norbornane-2,5-dione |
| 2 | Oxidation | N/A (Part of dione formation) | Norbornane-2,5-dione |
| 3 | Reductive Amination | Benzylamine, NaBH₃CN | endo,endo-2,5-bis(benzylamino)norbornane |
| 4 | Debenzylation | H₂, Pd/C | endo,endo-2,5-diaminonorbornane (DIANANE) |
This table outlines the multi-step synthesis of a related norbornane diamine, illustrating the functional group transformations involved. nih.gov
Enantioselective Synthesis of this compound and its Chiral Derivatives
The synthesis of enantiomerically pure this compound is essential for its application in asymmetric catalysis. The chirality of the diamine ligand is often the determining factor in the stereochemical outcome of the catalyzed reaction. Enantioselective synthesis can be broadly categorized into two main approaches: the use of chiral auxiliaries and the application of asymmetric catalysis.
Chiral auxiliary-controlled synthesis is a powerful strategy for establishing stereocenters. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence to direct the stereoselective formation of the desired product. After the key stereodefining step, the auxiliary is removed.
One notable strategy involves the asymmetric desymmetrization of meso starting materials. For instance, the desymmetrization of a meso norbornene-type anhydride (B1165640) can be achieved using naturally occurring chiral auxiliaries like cinchona alkaloids. metu.edu.tr This kinetically controlled reaction can yield a monoester carboxylic acid with high enantiomeric excess. metu.edu.tr Subsequent chemical transformations, such as epimerization to a trans configuration, esterification, and reduction, can afford a chiral diol. metu.edu.tr This diol can then be converted to the corresponding diamine through methods like the Mitsunobu-Gabriel combination, preserving the enantiomeric purity. metu.edu.tr While this specific sequence was demonstrated for a different diamine on the norbornene backbone, the principles are applicable to the synthesis of chiral this compound precursors.
Another approach is the use of substrate-controlled methods, where a stereogenic unit already present in the chiral substrate directs the formation of new chiral centers. diva-portal.org This "first generation of asymmetric synthesis" relies on the inherent chirality of the starting material to guide the stereochemical outcome of subsequent reactions. diva-portal.org
Asymmetric catalysis offers a more elegant and atom-economical approach to enantiopure compounds. In this method, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product.
A practical and highly enantioselective synthesis has been developed for the related C₂-symmetric diamine, endo,endo-2,5-diaminonorbornane (DIANANE). nih.govresearchgate.net This multi-step synthesis commences with norbornadiene and utilizes a palladium-MOP catalyzed Hayashi-hydrosilylation followed by a Tamao-Fleming oxidation. nih.govresearchgate.net The resulting alcohol is then oxidized to norbornane-2,5-dione. nih.govresearchgate.net A key step is the endo-selective reductive amination with benzylamine, followed by hydrogenolytic debenzylation to yield the enantiomerically pure diamine with an enantiomeric excess (ee) greater than 99%. nih.govresearchgate.net A notable feature of this synthesis is that it avoids chromatographic purification steps, making it more amenable to larger scale production. nih.govresearchgate.net
| Step | Reaction | Reagents/Catalyst | Key Features | Overall Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Hayashi-hydrosilylation/Tamao-Fleming oxidation | Pd-MOP catalyst | Catalytic asymmetric step | 40-50% | >99% | nih.gov, researchgate.net |
| 2 | Oxidation | - | Formation of dione intermediate | nih.gov, researchgate.net | ||
| 3 | Reductive Amination | Benzylamine | endo-selective | nih.gov, researchgate.net | ||
| 4 | Debenzylation | Hydrogenolysis | Removal of protecting group | nih.gov, researchgate.net | ||
| A summary of the enantioselective synthesis of endo,endo-2,5-diaminonorbornane (DIANANE). |
Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has also been reported for the synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene ligands. nih.gov This method provides access to the bicyclic core with high enantioselectivity (99% ee). nih.gov Such catalytic strategies could potentially be adapted for the synthesis of this compound precursors.
Diastereoselective Control in this compound Synthesis
In addition to enantioselectivity, controlling the diastereoselectivity is crucial for obtaining the desired stereoisomer of this compound. The relative orientation of the two amino groups (endo or exo) significantly influences the molecule's shape and its coordinating properties.
The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition, often between cyclopentadiene and a suitable dienophile, allows for predictable access to the norbornene framework. The stereochemical outcome, particularly the endo/exo selectivity, can be controlled by the choice of dienophile and reaction conditions.
For the synthesis of the related 2,5-diazabicyclo[2.2.1]heptane system, an epimerization-lactamization cascade reaction has been developed. researchgate.net This process, starting from functionalized (2S,4R)-4-aminoproline methyl esters, proceeds through a 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form a bridged lactam intermediate. researchgate.net Key factors for this diastereoselective cascade include the use of an electron-withdrawing N-protecting group and a strong base. researchgate.net Such intramolecular cyclization strategies offer a high degree of stereochemical control.
Furthermore, in the synthesis of DIANANE, the reductive amination of norbornane-2,5-dione was found to be highly endo-selective, leading specifically to the endo,endo-diastereomer. nih.gov This selectivity is crucial for the final structure of the diamine.
Purification and Scale-Up Considerations for this compound Production
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of purification methods and process scalability. For diamines like this compound, which are often used in applications requiring high purity, robust and efficient purification techniques are essential.
For the related (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine, purification is often achieved through the formation of its dihydrochloride (B599025) salt. This involves reacting the free amine base with HCl gas in an anhydrous solvent like ether, followed by crystallization from a solvent system such as ethanol/ethyl acetate. The crystallinity of the salt facilitates its purification by filtration.
| Parameter | Optimal Condition | Effect | Reference |
| Salt Formation | |||
| HCl Stoichiometry | 2.05 eq per amine group | Ensures complete salt formation | |
| Solvent | Anhydrous ether | Prevents side reactions with water | |
| Crystallization | |||
| Solvent System | Ethanol/Ethyl acetate | Good solubility/insolubility profile for crystallization | |
| Cooling Rate | 0.5°C/min | Promotes the formation of well-defined crystals | |
| Final Purification | |||
| Filtration | 0.45 µm membrane vacuum filtration | Removes fine impurities | |
| Critical parameters for the purification of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine dihydrochloride. |
When considering scale-up, processes that avoid chromatography are highly desirable. The synthesis of DIANANE, for example, was designed to proceed without any chromatographic purification steps, which is a significant advantage for industrial production. nih.govresearchgate.net
For large-scale operations, continuous flow chemistry offers several advantages over traditional batch processing. Pilot-scale trials for related bicyclic compounds have demonstrated the feasibility of using microstructured mixers for rapid reaction activation and in-line monitoring to track reaction completion. Countercurrent extraction can be employed for efficient isolation of the amine product. These advanced manufacturing technologies can lead to higher space-time yields and a better environmental profile (lower E-factor).
Enzymatic resolution has also been explored as an alternative for obtaining enantiopure bicyclic diamines. However, for (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine, screening of various lipases and esterases showed limited success, with moderate conversions and enantiomeric excesses. Economic analysis indicated that this route was significantly more expensive than chemical asymmetric synthesis.
Chemical Reactivity and Derivatization of Bicyclo 2.2.1 Heptane 2,6 Diamine
Reactions at the Amine Centers of Bicyclo[2.2.1]heptane-2,6-diamine
The primary amine groups at the 2 and 6 positions of the bicyclo[2.2.1]heptane core are nucleophilic and readily undergo reactions typical of primary amines. These reactions allow for the introduction of a wide range of functional groups, profoundly influencing the molecule's physical and chemical properties.
The amine centers of this compound can be readily acylated, sulfonylated, and converted into ureas. These reactions are fundamental for the synthesis of various derivatives.
Acylation reactions with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N,N'-diacyl-bicyclo[2.2.1]heptane-2,6-diamine derivatives. While specific examples for the 2,6-diamine are not prevalent in the literature, the acylation of similar bicyclic amines is a well-established transformation. For instance, the reaction of bicyclo[2.2.1]heptan-2-amine derivatives with acylating agents proceeds smoothly to afford the corresponding amides rsc.org.
Sulfonylation of the diamine with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base, would produce N,N'-bis(arylsulfonyl)-bicyclo[2.2.1]heptane-2,6-diamine derivatives. The synthesis of a bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, has been reported from the reaction of benzenesulfonamide and camphene, indicating the feasibility of forming sulfonamide linkages with the bicyclo[2.2.1]heptane scaffold mdpi.com.
Ureido-formation is a key reaction for creating urea derivatives. A series of 1,3-disubstituted ureas containing a bicyclic fragment have been synthesized from bicyclo[2.2.1]heptan-2-amine. One common method involves the reaction with 1,1'-carbonyldiimidazole (CDI) to form an intermediate that then reacts with another amine . For the diamine, this could lead to the formation of bis-ureas. For example, the reaction of bicyclo[2.2.1]heptan-2-amine with CDI, followed by the addition of hexane-1,6-diamine, yields 1,1'-(hexane-1,6-diyl)bis(3-(bicyclo[2.2.1]heptan-2-yl)urea) in good yield .
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Bicyclo[2.2.1]heptan-2-amine | 1,1'-Carbonyldiimidazole, then Hexane-1,6-diamine | 1,1'-(Hexane-1,6-diyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea} | 73 | |
| Bicyclo[2.2.1]heptane-2-yl isocyanate | Hexane-1,6-diamine | 1,1'-(Hexane-1,6-diyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea} | 82 |
Modification of the amine groups through alkylation and arylation introduces further diversity to the derivatives of this compound.
N-Alkylation can be achieved through various methods, including reductive amination of aldehydes and ketones or reaction with alkyl halides. Reductive amination of bicyclo[2.2.1]heptane-2,5-dione with benzylamine (B48309), followed by debenzylation, has been used to synthesize endo,endo-2,5-diaminonorbornane (DIANANE) researchgate.net. This suggests that reductive amination could be a viable strategy for the controlled alkylation of the 2,6-diamine. Direct alkylation with alkyl halides can also be employed, although over-alkylation to form quaternary ammonium salts is a potential side reaction that needs to be controlled libretexts.org.
N-Arylation of the diamine can be accomplished using methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between amines and aryl halides libretexts.orgwikipedia.org. This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing N-aryl amine derivatives wikipedia.orgrug.nl. While specific examples with this compound are scarce, the methodology has been widely applied to various primary and secondary amines, indicating its potential applicability to this diamine. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity rug.nl.
The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) metu.edu.tr. The reaction with a difunctional aldehyde or two equivalents of a monofunctional aldehyde would lead to the formation of bis-Schiff bases. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step .
The synthesis of bis-Schiff bases from various diamines, such as 1,2-ethylenediamine, and substituted benzaldehydes has been reported using environmentally friendly methods like grindstone chemistry, which offers advantages such as short reaction times and high yields without the need for organic solvents . This methodology could be adapted for the synthesis of bis-Schiff bases from this compound.
| Diamine | Carbonyl Compound | Method | Product | Yield (%) | Reference |
| 1,2-Ethylenediamine | Substituted Benzaldehydes | Grindstone | Bis-Schiff base | High | |
| 1,2-Ethylenediamine | Substituted Benzaldehydes | Conventional (Ethanol, reflux) | Bis-Schiff base | Moderate to High |
Functionalization of the Bicyclo[2.2.1]heptane Skeleton of this compound
Beyond the reactivity of the amine groups, the rigid bicyclo[2.2.1]heptane (norbornane) skeleton itself can be chemically modified. These modifications can alter the geometry and steric bulk of the molecule, leading to derivatives with unique properties.
The bicyclo[2.2.1]heptane framework can be synthetically manipulated to create more complex polycyclic structures through bridging and ring expansion or contraction reactions.
Bridging can be achieved by introducing new tethers between different positions on the norbornane (B1196662) skeleton. Intramolecular Diels-Alder reactions of appropriately substituted bicyclo[2.2.1]heptane derivatives can lead to the formation of new bridged systems researchgate.netnih.gov. For instance, a diene bearing a dienophile moiety at the C-5 position can undergo an intramolecular Diels-Alder reaction to provide a tricyclic carbon framework that includes the bicyclo[2.2.1]heptane skeleton nih.gov.
Ring expansion of the bicyclic system can be achieved through various rearrangement reactions. For example, studies on 7-azabicyclo[2.2.1]heptane derivatives have shown that aminyl radicals can undergo regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems unirioja.es. Similar radical-mediated or other rearrangement strategies could potentially be applied to derivatives of this compound to access larger ring systems. Skeletal rearrangements of the bicyclic core can also lead to the formation of functionalized bicyclo[3.2.1]octanes researchgate.net.
Ring contraction strategies, while less common for the norbornane system, could potentially be envisioned through specific fragmentation reactions of functionalized derivatives.
The rigid and well-defined stereochemistry of the norbornane skeleton makes it an excellent template for stereospecific functionalization. The synthesis of enantiomerically pure norbornane-type diamine derivatives has been achieved through methods such as the enantioselective methanolysis of norbornene dicarboxylic acid anhydride (B1165640), followed by a Curtius degradation rsc.org. This provides access to optically active diamines that can be further derivatized.
The development of a sequential Diels-Alder reaction followed by a rearrangement has been used for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes nih.gov. When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, enantiomerically enriched products can be obtained nih.gov. Such stereocontrolled approaches are crucial for the synthesis of chiral ligands and catalysts based on the this compound scaffold. The synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane has also been reported, highlighting the potential for creating a variety of stereochemically defined diamine scaffolds .
Mechanistic Investigations of Reactions Involving this compound
Detailed mechanistic studies specifically focused on the reactions of this compound are not extensively reported. However, the reactivity of the amino groups is expected to be analogous to that of other primary amines on alicyclic scaffolds. The rigid bicyclic structure can influence the stereochemical outcome of reactions.
One of the primary methods for the synthesis of bicyclo[2.2.1]heptane bis(methylamine)s, which includes the 2,6-isomer, is the hydrogenation of the corresponding bicyclo[2.2.1]heptane dicarbonitriles. This process is typically carried out in the presence of a metal catalyst, such as cobalt or nickel. The reaction is often performed in the presence of ammonia (B1221849) to inhibit the formation of secondary and tertiary amine byproducts, thereby improving the selectivity for the desired primary diamine google.com. The hydrogenation is also conducted in the presence of water, which is reported to extend the life of the catalyst google.com.
While specific mechanistic details for the 2,6-diamine are scarce, studies on related aminobicyclo[2.2.1]heptane derivatives provide insights into potential reaction pathways. For instance, the aminolysis of epoxides with amines containing a bicyclic norbornene skeleton, such as bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine, has been investigated. These reactions have been shown to proceed regioselectively.
Supramolecular Interactions and Self-Assembly of this compound Derivatives
The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane scaffold makes its derivatives, including the 2,6-diamine, attractive building blocks for supramolecular chemistry and crystal engineering. The two amino groups can act as hydrogen bond donors, facilitating the formation of predictable and robust self-assembled structures.
In the case of trans-bicyclo[2.2.1]heptane-2,3-diamine, its complex with (2R,3R)-O,O'-dibenzoyltartaric acid reveals a multilamellar crystal structure. This structure is held together by extensive hydrogen bonding networks involving the ammonium groups of the diamine, the carboxylate groups of the tartaric acid, and water molecules rsc.org. These interactions form thin, hydrogen-bonded sheets rsc.org.
Similarly, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide demonstrates a complex three-dimensional network of N—H···Br hydrogen bonds iucr.org. In this structure, the protonated amine groups act as hydrogen bond donors to the bromide anions, creating slabs that are further linked into a robust 3D architecture iucr.org.
Based on these examples, it can be inferred that solid forms of this compound and its derivatives would also be heavily influenced by hydrogen bonding. The spatial disposition of the two amino groups in the 2,6-isomer would dictate the geometry of the resulting supramolecular assemblies.
Table 1: Crystallographic Data for a Related Bicyclo[2.2.1]heptane Diamine Complex
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| (S,S)-bicyclo[2.2.1]heptane-2,3-diamine · (2R,3R)-O,O'-dibenzoyltartaric acid · 2H₂O | C₂₅H₂₈N₂O₈ · 2H₂O | Monoclinic | P2₁ | a = 9.150(1) Å, b = 8.581(1) Å, c = 17.036(1) Å, β = 103.30(1)° | rsc.org |
The rigid nature of the bicyclo[2.2.1]heptane framework makes it an appealing scaffold for the design of molecular hosts in host-guest chemistry. While specific examples employing this compound as a host or guest are not well-documented, the general principles of molecular recognition involving bicyclic diamines can be considered.
The diamine functionality allows for the introduction of various recognition motifs through derivatization. For instance, the amino groups can be functionalized to create larger, more complex host molecules, often referred to as molecular tweezers or clips. The defined stereochemistry of the bicyclo[2.2.1]heptane backbone would pre-organize these recognition sites, potentially leading to high affinity and selectivity for specific guest molecules.
Studies on molecular tweezers incorporating rigid spacers have demonstrated their ability to form stable host-guest complexes with a variety of guest molecules, including aliphatic diamines researchgate.net. The binding affinity and the structure of these complexes are influenced by factors such as the length of the guest molecule and the nature of the host's binding pockets researchgate.net. It is plausible that derivatives of this compound could be utilized in a similar fashion to create novel host systems for molecular recognition applications.
Advanced Structural Characterization of Bicyclo 2.2.1 Heptane 2,6 Diamine and Its Chemical Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of Bicyclo[2.2.1]heptane-2,6-diamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of this compound in solution. The rigid bicyclic framework gives rise to distinct chemical shifts and coupling constants, which are instrumental in assigning the stereochemistry of the molecule.
¹H and ¹³C NMR Studies
In a study of related bicyclo[2.2.1]heptane derivatives, the ¹H NMR spectra typically show distinct signals for the bridgehead protons, the protons alpha to the nitrogen atoms, and the methylene (B1212753) bridge protons. The coupling constants between these protons are crucial for determining their spatial relationships. For instance, the coupling between a bridgehead proton and an adjacent proton can help differentiate between exo and endo isomers.
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being indicative of their hybridization and substitution pattern. The carbon atoms bearing the amino groups, the bridgehead carbons, and the methylene bridge carbon all resonate at characteristic frequencies.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Bicyclo[2.2.1]heptane Derivatives
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bridgehead CH | 2.5 - 3.0 | 40 - 50 |
| CH-NH₂ | 3.0 - 3.5 | 50 - 60 |
| CH₂ (bridge) | 1.2 - 2.0 | 30 - 40 |
Note: These are approximate ranges and can vary based on the specific isomer and solvent used.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and confirming its connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of covalent bonds through the carbon framework. For example, cross-peaks in the COSY spectrum would connect the bridgehead protons to their adjacent methylene and methine protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons that are not directly bonded. This is particularly useful for differentiating between exo and endo isomers, as the through-space interactions between protons will be distinct for each stereoisomer. For instance, a NOESY cross-peak between a proton on the C2-amino group and a proton on the C7 methylene bridge would suggest an endo configuration for the amino group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a clear and unambiguous assignment of the carbon skeleton.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a "fingerprint" of the this compound molecule.
The IR spectrum is characterized by strong absorptions corresponding to the N-H stretching vibrations of the primary amine groups, typically in the range of 3300-3500 cm⁻¹. The N-H bending vibrations are also observed around 1600 cm⁻¹. The C-N stretching vibrations appear in the 1000-1200 cm⁻¹ region. The C-H stretching and bending vibrations of the bicyclic framework give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. The symmetric N-H stretching vibrations are often more prominent in the Raman spectrum than in the IR spectrum. The vibrations of the carbon skeleton can also be more clearly observed, aiding in the conformational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| C-H Stretch (alkane) | 2850 - 3000 | IR, Raman |
| N-H Bend | 1590 - 1650 | IR |
| C-N Stretch | 1000 - 1200 | IR |
X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Salts/Derivatives
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular conformation.
Crystal Packing and Intermolecular Interactions
The crystal structure of this compound and its salts is heavily influenced by hydrogen bonding. The amine groups act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These hydrogen bonds, along with weaker van der Waals interactions, dictate how the molecules pack in the crystal lattice. The resulting network of intermolecular interactions can lead to the formation of complex three-dimensional structures. The analysis of these packing arrangements is crucial for understanding the physical properties of the material, such as its melting point and solubility.
Absolute Configuration Determination of Chiral this compound Enantiomers
This compound is a chiral molecule, existing as a pair of enantiomers. X-ray crystallography is a powerful tool for determining the absolute configuration of a single enantiomer, often through the use of anomalous dispersion. By crystallizing a salt of the diamine with a chiral counter-ion of known absolute configuration (a chiral resolving agent), the absolute stereochemistry of the diamine can be definitively established. This is of paramount importance in applications where stereoisomeric purity is critical, such as in asymmetric catalysis or the synthesis of chiral pharmaceuticals.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a fundamental analytical technique for the characterization of this compound, enabling the confirmation of its molecular formula and providing insights into its structural integrity through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the precise mass of the molecular ion, which corresponds to the compound's elemental composition.
The molecular formula for this compound is C₇H₁₄N₂, which gives it a calculated monoisotopic mass of 126.1157 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 126. The presence of two nitrogen atoms means the molecular ion will adhere to the nitrogen rule, having an even nominal mass.
The fragmentation of this compound under electron ionization (EI) is expected to be governed by the rigid, strained bicyclic core and the presence of the two amino groups. The fragmentation pathways for the closely related Bicyclo[2.2.1]hept-5-ene-2,3-diol have been shown to involve a retro-Diels-Alder (rDA) reaction. aip.org A similar pathway can be postulated for the diamine, leading to the expulsion of a neutral cyclopentadiene (B3395910) molecule and the formation of a charged ethene-1,2-diamine fragment. Other characteristic fragmentation patterns for diamines include the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃).
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Formula | m/z (Nominal) | Pathway |
| [C₇H₁₄N₂]⁺ | Molecular Ion (M⁺) | 126 | - |
| [C₇H₁₃N₂]⁺ | [M-H]⁺ | 125 | Loss of a hydrogen atom |
| [C₇H₁₂N]⁺ | [M-NH₂]⁺ | 110 | Alpha-cleavage with loss of amino radical |
| [C₇H₁₁N₂]⁺ | [M-NH₃]⁺ | 109 | Loss of ammonia |
| [C₅H₆]⁺ | Cyclopentadiene radical cation | 66 | Retro-Diels-Alder (rDA) |
| [C₂H₈N₂]⁺ | Ethene-1,2-diamine radical cation | 60 | Retro-Diels-Alder (rDA) |
| [CH₂NH₂]⁺ | Iminium ion | 30 | Cleavage adjacent to C-N bond |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment of this compound
This compound possesses multiple stereocenters, making it a chiral molecule that can exist as different enantiomers and diastereomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for assessing the enantiomeric purity and determining the absolute configuration of such compounds.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the relevant chromophores are the N-H bonds of the amino groups, which exhibit weak electronic transitions in the far-UV region. While the amine chromophore itself is weak, derivatization of the diamine to form amides or coordination complexes with metals can introduce strong chromophores, leading to distinct CD signals known as Cotton effects. The sign and magnitude of these Cotton effects are characteristic of a specific enantiomer, allowing for its identification and quantification. For instance, studies on related chiral diamines like (2S,3S)-2,3-diaminobicyclo[2.2.1]heptane have successfully utilized CD spectroscopy of their metal complexes to elucidate their structures. oup.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides complementary information to a CD spectrum, as they are mathematically related through the Kronig-Kramers transforms. The specific rotation [α] at a standard wavelength (typically the sodium D-line, 589 nm) is a key parameter for routine assessment of enantiomeric purity. A non-zero specific rotation indicates the prevalence of one enantiomer over the other. The enantiomeric excess (% ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer.
The application of these techniques is crucial in asymmetric synthesis and resolution processes to verify the stereochemical outcome. The absolute configuration of a novel chiral compound is often determined by comparing its experimental CD/ORD data with that of structurally related compounds of known configuration or with theoretical calculations.
Table 2: Representative Chiroptical Data for Chiral Bicyclo[2.2.1]heptane Derivatives
| Compound | Technique | Key Findings |
| (S,S)-Bicyclo[2.2.1]heptane-2,5-dione | Optical Rotation | Exhibits a specific rotation of [α]/D -4.3° (c = 2 in chloroform), confirming its chiral nature. sigmaaldrich.com |
| (2S,3S)-2,3-Diaminobicyclo[2.2.1]heptane Dinuclear Palladium(II) Complex | Circular Dichroism (CD) | The CD spectrum was used to characterize the chiral diamine-bridged metal complex. oup.com |
| trans-Bicyclo[2.2.1]heptane-2,3-diamine | Optical Resolution | Resolved into its enantiomers using a chiral acid, with the absolute configuration of the (S,S)-enantiomer determined by X-ray analysis of the diastereomeric salt. rsc.org |
| 1,4-Dimethyl-2,5-dioxabicyclo[2.2.1]heptane-3,6-dione | Circular Dichroism (CD) | The magnitude of the n–π* Cotton effect was correlated with the conformation of the bicyclic ring system. rsc.org |
Computational and Theoretical Investigations of Bicyclo 2.2.1 Heptane 2,6 Diamine
Quantum Chemical Calculations for Electronic Structure and Bonding in Bicyclo[2.2.1]heptane-2,6-diamine
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of the bicyclo[2.2.1]heptane system. These methods provide detailed insights into electron density distribution, molecular orbital energies, the nature of chemical bonds, and the effects of substituents.
For the bicyclo[2.2.1]heptane scaffold, DFT studies have been instrumental in designing derivatives with specific properties. For instance, in the design of high-energy density compounds, DFT (specifically the B3PW91/6-31G(d,p) level of theory) has been used to calculate crucial properties like the heat of formation (HOF), density, and detonation performance for a series of nitro-substituted bicyclo[2.2.1]heptane derivatives. researchgate.net These calculations revealed that the heat of formation generally increases with the number of nitrogen-containing groups and nitro groups, providing a predictive tool for designing energetic materials. researchgate.net
While specific DFT studies on the electronic structure of this compound are not widely published, the principles from related compounds can be applied. The amino groups at the 2- and 6-positions are expected to significantly influence the electronic landscape of the molecule. The nitrogen lone pairs would increase the electron density in their vicinity and act as nucleophilic centers. Quantum chemical calculations can quantify the charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized on the nitrogen atoms, indicating their susceptibility to electrophilic attack, while the LUMO characteristics would govern the molecule's behavior as an electron acceptor.
The table below illustrates typical data obtained from DFT calculations for a substituted bicyclo[2.2.1]heptane derivative, which would be analogous to the data sought for the 2,6-diamine isomer.
| Property | Calculated Value | Method/Basis Set | Reference |
| Heat of Formation (HOF) | Varies with substitution | Isodesmic Reactions (DFT) | researchgate.net |
| Detonation Velocity (D) | 5.62 - 9.46 km/s | Kamlet-Jacobs Equations | researchgate.net |
| Detonation Pressure (P) | 11.72 - 41.44 GPa | Kamlet-Jacobs Equations | researchgate.net |
| Bond Dissociation Energy (BDE) | >20 kcal/mol | DFT | researchgate.net |
This table presents example data for nitro-substituted bicyclo[2.2.1]heptane derivatives as a reference for the types of properties calculated for this class of compounds.
Conformational Analysis and Energy Landscapes of this compound Isomers
The rigid nature of the bicyclo[2.2.1]heptane skeleton limits its conformational freedom compared to acyclic or monocyclic systems. libretexts.org However, the substituents at the 2- and 6-positions can exist in different spatial arrangements, leading to various stereoisomers (e.g., exo,exo, endo,endo, exo,endo). Conformational analysis is crucial for understanding the relative stabilities of these isomers and their populations at equilibrium.
Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of these isomers. These studies involve systematically varying key dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and transition states. For substituted bicyclic compounds, even subtle changes in substituent orientation can lead to significant differences in stability due to steric and stereoelectronic effects. uci.eduscholaris.ca
The following table shows hypothetical relative energies for the different stereoisomers of this compound, illustrating the expected output from such a computational study.
| Isomer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| exo,exo | 0.00 | C1-C2-N-H, C4-C6-N-H |
| exo,endo | (Calculated Value) | C1-C2-N-H, C4-C6-N-H |
| endo,endo | (Calculated Value) | C1-C2-N-H, C4-C6-N-H |
Reaction Pathway Modeling and Transition State Characterization for Synthesis and Derivatization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This is particularly valuable for understanding the synthesis and derivatization reactions of complex molecules like this compound.
For related bicyclic systems, quantum-chemical calculations have been used to elucidate reaction pathways. For instance, the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems was supported by computational studies that detailed the mechanistic proposal. unirioja.es Similarly, in the reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine with epoxides, DFT calculations (at the B3LYP/6-311+G(d,p) level) were used to calculate activation barriers and Gibbs free energies to explain the observed product distribution. researchgate.net
For the synthesis of this compound, which could potentially be synthesized from the corresponding dione (B5365651) via reductive amination, computational modeling could be used to:
Model the approach of the aminating agent to the carbonyl groups.
Characterize the transition states for the formation of the C-N bonds.
Explain the stereoselectivity of the reduction, predicting whether the exo or endo product is favored.
Computational studies on the reductive amination of bicyclo[2.2.1]heptane-2,5-dione suggest that torsional strain minimization in the transition state dictates the stereochemical outcome.
A representative table of calculated activation energies for a hypothetical reaction step is shown below.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Amine addition to C2=O | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| Amine addition to C6=O | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Molecular Dynamics Simulations of this compound in Solution and Solid Phases
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their behavior in different environments, such as in solution or in the solid state. These simulations can reveal information about solvation, intermolecular interactions, and conformational dynamics that are not accessible from static quantum chemical calculations.
For instance, MD simulations have been used to study the interactions of bicyclic compounds with biological macromolecules. In a study of σ2 receptor ligands, docking and molecular dynamics simulations were performed to understand the interactions of a 2,5-diazabicyclo[2.2.1]heptane derivative with the protein's binding site. researchgate.net In another study, MD simulations complemented experimental work on a bicyclo[2.2.1]heptane derivative, helping to validate observed dissociation pathways in mass spectrometry. researchgate.net
For this compound, MD simulations could be used to:
Study its solvation shell in different solvents and understand how the solvent molecules interact with the amine groups.
Investigate the dynamics of the different stereoisomers in solution.
Simulate the crystal packing in the solid state and analyze the intermolecular hydrogen bonding network formed by the amine groups.
The following table provides an example of the kind of data that can be extracted from MD simulations.
| Simulation Parameter | System | Result |
| Radial Distribution Function g(r) | Diamine N-H --- Water O | Peak at ~1.8 Å, indicating hydrogen bonding |
| Root Mean Square Deviation (RMSD) | Diamine backbone | Fluctuations around an average structure |
| Diffusion Coefficient | Diamine in water | (Calculated Value) m²/s |
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational chemistry is widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for validating experimentally obtained spectra.
DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, have shown good agreement with experimental NMR data for derivatives of the bicyclo[2.2.1]heptane system. For complex polycyclic compounds, such as trimers and tetramers of bicyclo[2.2.1]heptadiene, computer-assisted calculations of 13C NMR chemical shifts were essential for the complete stereochemical assignment of the isomers. researchgate.net Machine learning approaches are also emerging as powerful tools for predicting NMR spectra from molecular structures. arxiv.orgbohrium.com
For this compound, computational prediction of its 1H and 13C NMR spectra would be a critical step in its characterization. The calculations would need to be performed for each possible stereoisomer, as the chemical shifts of the protons and carbons are highly sensitive to their stereochemical environment. By comparing the calculated spectra for the exo,exo, endo,endo, and exo,endo isomers with experimental data, the correct structure could be unequivocally assigned.
An example of a data table comparing experimental and calculated NMR chemical shifts is provided below.
| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) (Isomer A) | Calculated ¹³C Chemical Shift (ppm) (Isomer B) |
| C1 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| C2 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| C3 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| C4 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| C5 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| C6 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| C7 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
Applications of Bicyclo 2.2.1 Heptane 2,6 Diamine in Chemical Synthesis and Materials Science
Bicyclo[2.2.1]heptane-2,6-diamine as a Chiral Ligand in Asymmetric Catalysis
The rigid bicyclo[2.2.1]heptane framework is a common feature in the design of chiral ligands for asymmetric catalysis. The fixed spatial arrangement of substituents on this scaffold allows for effective chiral induction in catalytic transformations. While research on the specific use of the 2,6-diamine isomer is limited, the broader class of bicyclo[2.2.1]heptane diamines has been explored in both transition metal and organocatalytic systems.
Chiral diamines derived from the bicyclo[2.2.1]heptane skeleton have been successfully employed as ligands for transition metals in a variety of asymmetric reactions. For instance, the C2-symmetric diamine, endo,endo-2,5-diaminonorbornane, known as DIANANE, has been used to create Schiff-base ligands that are effective in asymmetric catalysis, such as the Nozaki-Hiyama-Kishi reaction nih.gov. The synthesis of such chiral diamines in enantiomerically pure form is a critical step in developing these catalytic systems nih.gov. While direct catalytic applications of this compound complexes are not extensively documented, the principles established with other isomers suggest its potential. The rigid backbone of the 2,6-diamine could enforce a specific coordination geometry on a metal center, creating a well-defined chiral environment for asymmetric transformations.
The bicyclo[2.2.1]heptane framework has also been incorporated into organocatalytic systems. The rigid structure is advantageous for creating a predictable and sterically hindered environment around the catalytic site. While direct applications of this compound in organocatalysis are not prominent in the literature, related chiral bicyclic amines have been synthesized and utilized in reactions like the organocatalyzed epoxidation of alkenes. An organocatalytic formal [4+2] cycloaddition reaction has been developed for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates, demonstrating the utility of this scaffold in asymmetric organocatalysis rsc.org. The diamine functionality of the 2,6-isomer could be derivatized to form bifunctional organocatalysts, such as thioureas or squaramides, which are known to be effective in various asymmetric transformations.
This compound as a Monomer or Crosslinker in Polymer Chemistry
The rigid and bulky nature of the bicyclo[2.2.1]heptane unit makes its diamine derivatives attractive monomers for the synthesis of high-performance polymers. The incorporation of this alicyclic structure into polymer backbones can significantly influence the material's properties, leading to enhanced thermal stability, improved mechanical strength, and desirable optical characteristics. Commercially, a mixture of isomers, 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane, which includes the 2,6-isomer, is utilized in polymer synthesis nih.gov.
This compound and its derivatives are primarily used in polycondensation reactions with dianhydrides or dicarboxylic acids to produce polyimides and polyamides, respectively. The use of 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane in the synthesis of fully alicyclic polyimides has been reported researchgate.net. These polymerizations typically proceed via a two-step method involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide researchgate.net. The introduction of the bulky and non-planar bicyclo[2.2.1]heptane unit can inhibit the formation of insoluble salts during polymerization, which is a common issue with some aliphatic diamines, thereby facilitating the synthesis of high molecular weight polymers nih.gov.
The incorporation of the bicyclo[2.2.1]heptane moiety is a key strategy for designing high-performance polymers with a unique combination of properties. The rigidity of the bicyclic unit restricts polymer chain mobility, leading to high glass transition temperatures (Tg) and enhanced thermal stability . For instance, fully alicyclic polyimides derived from 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane exhibit 5% weight loss temperatures of over 450°C in a nitrogen atmosphere and glass transition temperatures exceeding 280°C researchgate.net.
The non-planar structure of the bicyclo[2.2.1]heptane unit also disrupts regular chain packing, resulting in amorphous polymers with good solubility in organic solvents and high optical transparency researchgate.net. Polyimide films containing this diamine have been shown to be colorless, with transparencies in the visible region of over 85% researchgate.net. The mechanical properties are also noteworthy, with alicyclic polyimide films displaying a tensile modulus in the range of 1.3–3.0 GPa and a tensile strength ranging from 38–145 MPa researchgate.net.
| Polymer System (Dianhydride + Diamine) | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| Alicyclic Dianhydrides + BBH | > 280 °C | > 450 °C (in N₂) | 1.3 - 3.0 | 38 - 145 | 5 - 30 |
| BSDA + BBH | Not specified | Not specified | Not specified | Not specified | Not specified |
BBH: 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane BSDA: Bicyclo[2.2.1]heptane-2-exo,3-exo,5-exo-tricarboxyl-5-endo-acetic dianhydride
Role of this compound in the Design of Functional Materials
Beyond its use in high-performance polymers, this compound and its related isomers serve as important components in the formulation of various functional materials, most notably as curing agents for epoxy resins.
The diamine acts as a crosslinker, reacting with the epoxide groups of the resin to form a rigid, three-dimensional thermoset network. The incorporation of the bicyclo[2.2.1]heptane structure into the epoxy network imparts several desirable properties to the final material. The rigidity of the bicyclic unit contributes to a high crosslink density, resulting in materials with excellent mechanical properties, high hardness, and good resistance to water and chemicals. Furthermore, the use of 2,5(2,6)-bis(aminomethyl)bicyclo[2.2.1]heptane as a hardener can lead to cured epoxy resins with a good appearance. These properties make such epoxy systems suitable for a range of applications, including coatings, adhesives, and composite materials. The structure of the diamine curing agent has a significant effect on the performance of the resulting epoxy resin, influencing properties such as the glass transition temperature and flexural strength researchgate.netmdpi.com.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing this compound Linkers
A comprehensive review of scientific literature indicates a notable absence of studies detailing the use of this compound as a primary organic linker in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). While diamines are a common class of building blocks for the construction of imine-linked COFs, the specific application of the this compound scaffold in this context has not been reported. The potential of this diamine in creating porous frameworks remains an area for future exploration, where its rigid and three-dimensional structure could lead to novel network topologies and material properties.
Applications in Optical and Electronic Materials
This compound, often in isomeric mixtures with 2,5-bis(aminomethyl)bicyclo[2.2.1]heptane, is a key monomer in the synthesis of high-performance polyimides with desirable optical and electronic properties. The incorporation of this alicyclic diamine into the polymer backbone disrupts the formation of charge-transfer complexes that are common in aromatic polyimides, leading to materials with high optical transparency and low color.
The bulky and twisted structure of the bicyclo[2.2.1]heptane unit enhances the solubility of the resulting polyimides in organic solvents, facilitating their processing into films and coatings. researchgate.netnih.gov These polyimides are characterized by a combination of excellent thermal stability, good mechanical properties, and superior optical clarity, making them suitable for a range of applications in the electronics and display industries. researchgate.netnih.govnih.gov
Recent research has focused on the development of flexible polyimide films for applications such as display cover windows. nih.govmdpi.com By introducing bis(aminomethyl)bicyclo[2.2.1]heptane (BBH) into a polyimide system, researchers have been able to produce films with enhanced flexibility and a refractive index closer to that of optically clear adhesives, which is crucial for minimizing visual distortion in display assemblies. mdpi.com A study demonstrated that copolymers incorporating BBH exhibited excellent optical properties, including high transmittance and a low refractive index. nih.govmdpi.com The rigid bicyclic structure of BBH also contributes to a higher thermal decomposition temperature compared to polyimides containing monocyclic diamines. nih.gov
A patent has described the use of a mixture of 2,5- and 2,6-diaminomethyl-bicyclo[2.2.1]heptane to produce polyimides with good light transmittance and high colorless transparency. google.com The ability to vary the isomeric composition of the diamine allows for the fine-tuning of the polyimide's thermal, mechanical, and optical properties. google.com
Interactive Data Table: Optical Properties of Polyimide Films Incorporating Bicyclo[2.2.1]heptane Diamine Derivatives
| Polyimide System | Diamine Component | Maximum Transmittance (%) | Refractive Index | Yellow Index (YI) |
| 6T-BBH Copolymer | bis(aminomethyl)bicyclo[2.2.1]heptane (BBH) | > 95 | ~1.53 - 1.54 | ~1.1 |
| 6T-CL-BBH Crosslinked | bis(aminomethyl)bicyclo[2.2.1]heptane (BBH) | > 90 | ~1.53 - 1.55 | Not Specified |
| Polyimide from NBDA | 2,5- & 2,6-diaminomethyl-bicyclo[2.2.1]heptane (NBDA) | Not Specified | 1.58 | 4 |
This compound as a Building Block for Complex Molecule Synthesis
The rigid bicyclo[2.2.1]heptane framework of this compound provides a conformationally constrained scaffold that is highly valuable in the synthesis of complex molecules, particularly in the field of asymmetric catalysis. The chirality of the diamine can be leveraged to create chiral ligands for transition metals, which in turn can catalyze enantioselective reactions.
While specific studies on the 2,6-diamine isomer are limited, the closely related endo,endo-2,5-diaminonorbornane, known as DIANANE, serves as an excellent example of the utility of this class of compounds. nih.gov DIANANE is a C2-symmetric chiral diamine that has been successfully used to create Schiff-base ligands for asymmetric catalysis, such as in the highly enantioselective Nozaki-Hiyama-Kishi reaction. nih.gov The synthesis of enantiomerically pure DIANANE has been achieved, highlighting the potential for producing optically active bicyclo[2.2.1]heptane diamines for use as chiral building blocks. nih.gov
The development of novel chiral bicyclic ligands based on the aza-bicyclo[2.2.1]heptane structure has also been explored for applications in asymmetric transfer hydrogenation and kinetic resolution of epoxides. These examples underscore the potential of the bicyclo[2.2.1]heptane diamine scaffold in the design of new catalysts and chiral auxiliaries for asymmetric synthesis. The defined spatial arrangement of the amino groups on the rigid framework allows for precise control over the stereochemical outcome of chemical reactions.
Future Perspectives and Emerging Research Directions for Bicyclo 2.2.1 Heptane 2,6 Diamine
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research and applications involving bicyclo[2.2.1]heptane-2,6-diamine is intrinsically linked to the availability of efficient and environmentally conscious synthetic methodologies. Current research efforts are focused on improving existing synthetic pathways and developing novel ones that adhere to the principles of green chemistry.
Key objectives for future synthetic research include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Investigating the potential of bio-based starting materials to replace petroleum-derived precursors.
Catalytic Approaches: Developing highly selective and recyclable catalysts to drive reactions, minimizing the need for stoichiometric reagents.
Solvent Selection: Prioritizing the use of greener solvents, such as water or bio-derived solvents, or exploring solvent-free reaction conditions.
| Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic Hydrogenation | High stereoselectivity, potential for high yields. | Development of novel, recyclable, and highly active catalysts. |
| Reductive Amination | Direct introduction of amine functionalities. | Optimization of reaction conditions to improve efficiency and reduce byproducts. |
| Bio-catalysis | High specificity and mild reaction conditions. | Identification and engineering of enzymes capable of synthesizing the diamine or its precursors. |
Exploration of Novel Reactivity and Functionalization Pathways
The unique stereochemistry of the two amino groups in this compound offers a rich landscape for exploring new chemical transformations. The rigid framework holds the amine groups in specific spatial orientations, which can be exploited to achieve selective reactions.
Future research in this area is expected to focus on:
Asymmetric Synthesis: Utilizing the chiral nature of the diamine as a ligand for transition metal catalysts in asymmetric catalysis, aiming to achieve high enantioselectivity in a variety of organic transformations.
Selective Functionalization: Developing methods to selectively functionalize one amine group while leaving the other unmodified, or to introduce different functionalities to each amine. This would enable the synthesis of complex, multifunctional molecules with precise three-dimensional arrangements.
Ring-Opening Polymerization: Investigating the use of this compound as a monomer in ring-opening polymerization reactions to create novel polymers with unique thermal and mechanical properties.
Integration into Advanced Supramolecular and Nanoscience Applications
The defined geometry and hydrogen-bonding capabilities of this compound make it an attractive building block for the construction of well-ordered supramolecular assemblies and nanomaterials.
Emerging research directions include:
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various surfaces, which could find applications in areas such as surface modification, sensor technology, and nanoelectronics. The rigid structure of the diamine can lead to highly ordered and stable monolayers.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Employing the diamine as a strut in the design and synthesis of new MOFs and COFs. The resulting porous materials could exhibit interesting properties for gas storage, separation, and catalysis.
Molecular Cages and Capsules: Utilizing the diamine in the construction of molecular containers capable of encapsulating guest molecules. These systems have potential applications in drug delivery, sensing, and catalysis.
| Application Area | Key Feature of Diamine | Potential Research Direction |
| Supramolecular Gels | Directional hydrogen bonding | Development of stimuli-responsive gels for soft robotics or controlled release. |
| Liquid Crystals | Rigid, anisotropic shape | Design of novel liquid crystalline materials with unique optical and electronic properties. |
| Nanoparticle Functionalization | Amine groups for surface attachment | Modification of nanoparticle surfaces to improve stability, biocompatibility, or catalytic activity. |
Interdisciplinary Research Opportunities with this compound
The unique properties of this compound open up avenues for collaborative research across various scientific disciplines.
Materials Science: The incorporation of this diamine into polymers and other materials can lead to enhanced thermal stability, mechanical strength, and specific functionalities. For instance, its use in epoxy resins or polyamides could result in high-performance materials for aerospace and automotive applications.
Medicinal Chemistry: While outside the direct scope of this article's focus on the chemical compound itself, the rigid scaffold of the diamine is of interest in the design of conformationally constrained analogues of biologically active molecules. This can lead to improved potency, selectivity, and pharmacokinetic properties.
Computational Chemistry: Advanced computational modeling can be employed to predict the behavior of this compound in various chemical environments. This can guide the design of new experiments and accelerate the discovery of novel applications.
The continued exploration of this compound and its derivatives is poised to yield significant advancements across a broad spectrum of scientific and technological fields.
Q & A
What are the common synthetic routes for bicyclo[2.2.1]heptane-2,6-diamine, and how are reaction conditions optimized?
Basic Research Question
Synthesis typically involves functionalizing bicyclo[2.2.1]heptane scaffolds via reductive amination or nucleophilic substitution. For example, ketone intermediates (e.g., bicyclo[2.2.1]heptane-2,6-dione) can be converted to diamines using ammonia or alkylamines under hydrogenation or catalytic reduction conditions . Optimization employs Design of Experiments (DOE) to assess variables like temperature (e.g., 50–100°C), pressure (1–5 bar H₂), and catalyst loading (e.g., 5–10% Pd/C). Reaction progress is monitored via TLC or GC-MS, with purity confirmed by NMR (¹H/¹³C) and elemental analysis .
How is the stereochemistry of this compound derivatives determined experimentally?
Basic Research Question
X-ray crystallography is the gold standard for stereochemical assignment. For instance, crystal structures of related bicyclo[2.2.1]heptane derivatives (e.g., spiro compounds) reveal bridgehead angles (e.g., 92.75° ± 0.17°) and spatial arrangements of substituents using parameters like unit cell dimensions (e.g., a = 10.5420 Å, b = 11.7946 Å) . Complementary methods include NOESY NMR to detect proximal hydrogens and vibrational circular dichroism (VCD) for enantiomeric excess analysis .
What analytical techniques are used to resolve contradictions in oxidation reaction outcomes for bicyclo[2.2.1]heptane derivatives?
Advanced Research Question
Contradictory oxidation data (e.g., failed ketol dehydration to diones) require mechanistic interrogation. For example, selenium dioxide oxidation failures may stem from strained enol intermediates, as observed in bicyclo[2.2.1]hexan-2-one systems . Advanced techniques include:
- In-situ FT-IR to monitor enol formation.
- DFT calculations to assess transition-state energetics (e.g., ΔG‡ for enolization).
- Isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation.
Contradictions are resolved by comparing kinetic data (e.g., Arrhenius plots) across solvents (acetic acid vs. p-xylene) .
How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic reactions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C2 and C6 positions may show distinct reactivity due to ring strain (evident in enthalpy of formation data, e.g., ΔHf = -95.1 kJ/mol for bicyclo[2.2.1]heptane) . Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF) on transition states, while Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing regioselectivity .
What strategies are effective for separating diastereomers of this compound derivatives?
Methodological Focus
Diastereomer separation leverages:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and mobile phases like hexane/isopropanol (90:10).
- Crystallization-induced diastereomer resolution using chiral resolving agents (e.g., tartaric acid derivatives).
- Capillary electrophoresis with cyclodextrin additives for enantiomeric separation.
Success is quantified via enantiomeric ratio (ER) and purity checks using polarimetry or LC-MS .
How do steric and electronic effects influence the catalytic activity of this compound in asymmetric synthesis?
Advanced Research Question
Steric hindrance at bridgehead positions (e.g., C7 methyl groups) reduces substrate accessibility, as shown in kinetic studies of Diels-Alder reactions (e.g., 20% vs. 85% ee with/without substituents) . Electronic effects are probed via Hammett plots, correlating substituent σ-values with reaction rates. Spectroscopic methods (e.g., ¹⁵N NMR) quantify nitrogen lone pair orientation, impacting hydrogen-bonding catalysis .
What protocols ensure reproducibility in the synthesis of this compound derivatives under inert conditions?
Methodological Focus
Key steps include:
- Schlenk line techniques for anhydrous solvent transfer (e.g., THF over Na/benzophenone).
- Glovebox use for air-sensitive reagents (e.g., LiAlH₄).
- In-situ monitoring via Raman spectroscopy to detect intermediates.
Documentation of O₂/H₂O levels (<1 ppm) and reaction quenching protocols (e.g., slow addition to ice-cold HCl) is critical .
How are thermal stability and decomposition pathways of this compound characterized?
Advanced Research Question
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset temperatures (e.g., 238–240°C) . Pyrolysis-GC-MS identifies volatile byproducts (e.g., NH₃, CO₂), while DSC measures exothermic peaks for degradation kinetics. Computational pyrolysis models (ReaxFF) simulate bond cleavage sequences, validated against experimental FT-IR data for intermediates like imines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
